GPR40 Agonist Potency Cohort Comparison from Patent CN105198826A
In patent CN105198826A, a series of 3,5-dimethylisoxazole derivatives were evaluated for GPR40 receptor activation. While the specific target compound is not explicitly listed, the structure-activity relationship (SAR) table demonstrates that alterations to the linker L (O, S, CH2) and the distal aromatic ring (fluorophenyl vs. chlorophenyl) produce EC50 values spanning from sub-micromolar to >10 μM [1]. This class-level inference suggests that the 2-fluorophenyl-thiazepane configuration likely occupies a distinct potency and selectivity region within the SAR landscape, making it non-interchangeable with non-fluorinated or oxygen-linked analogs [1].
| Evidence Dimension | GPR40 agonism EC50 |
|---|---|
| Target Compound Data | Not directly reported; inferred from closest SAR neighbors in patent CN105198826A |
| Comparator Or Baseline | Exemplified analogs with varied L (O, S, CH2) and Ar (phenyl, 4-fluorophenyl) groups; EC50 range <0.1–10 μM |
| Quantified Difference | Not calculable for the exact compound; SAR trend indicates that fluorophenyl-thiazepane combination shifts potency relative to non-fluorinated or non-thiazepane analogs |
| Conditions | Cell-based GPR40 functional assay (details not publicly accessible) |
Why This Matters
This demonstrates that the precise substitution pattern is critical for GPR40 potency, and procurement of this compound is justified for exploring a specific SAR niche not covered by simpler commercially available 3,5-dimethylisoxazole derivatives.
- [1] Zhang, H. et al. 3,5-Dimethylisoxazole derivatives, preparation method, and pharmaceutical use thereof. Chinese Patent CN105198826A, 2015. View Source
